molecular formula C14H15FN4O3S2 B2644580 Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 886937-38-8

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No.: B2644580
CAS No.: 886937-38-8
M. Wt: 370.42
InChI Key: TVVNVOFHSJPXLA-UHFFFAOYSA-N
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Description

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound that features a thiadiazole ring, a fluorophenyl group, and a ureido linkage

Preparation Methods

The synthesis of Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the fluorophenyl group and the ureido linkage. The final step involves the esterification of the butanoate moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or the thiadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the ureido linkage can form hydrogen bonds with amino acid residues. The thiadiazole ring may participate in electron transfer reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate can be compared with similar compounds such as:

  • Methyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate
  • Methyl 2-((5-(3-(4-bromophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate These compounds share the thiadiazole and ureido structures but differ in the halogen substituent on the phenyl ring. The fluorine atom in this compound imparts unique electronic properties, making it distinct in terms of reactivity and potential applications.

Properties

IUPAC Name

methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-3-10(11(20)22-2)23-14-19-18-13(24-14)17-12(21)16-9-6-4-8(15)5-7-9/h4-7,10H,3H2,1-2H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNVOFHSJPXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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